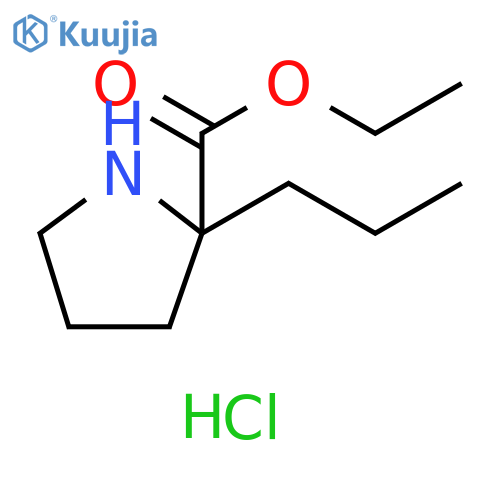

Cas no 1788024-58-7 (ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)

1788024-58-7 structure

商品名:ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride

- ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride

-

- インチ: 1S/C10H19NO2.ClH/c1-3-6-10(7-5-8-11-10)9(12)13-4-2;/h11H,3-8H2,1-2H3;1H

- InChIKey: PSYAXNJYMWIKNZ-UHFFFAOYSA-N

- ほほえんだ: C(C1(NCCC1)CCC)(=O)OCC.Cl

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B442073-100mg |

ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride |

1788024-58-7 | 100mg |

$ 295.00 | 2022-06-07 | ||

| TRC | B442073-10mg |

ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride |

1788024-58-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B442073-50mg |

ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride |

1788024-58-7 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Enamine | EN300-182572-0.25g |

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |

1788024-58-7 | 95% | 0.25g |

$212.0 | 2023-09-19 | |

| Enamine | EN300-182572-10.0g |

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |

1788024-58-7 | 95% | 10g |

$1842.0 | 2023-06-01 | |

| Enamine | EN300-182572-1.0g |

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |

1788024-58-7 | 95% | 1g |

$428.0 | 2023-06-01 | |

| Enamine | EN300-182572-10g |

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |

1788024-58-7 | 95% | 10g |

$1842.0 | 2023-09-19 | |

| Enamine | EN300-182572-5g |

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |

1788024-58-7 | 95% | 5g |

$1240.0 | 2023-09-19 | |

| A2B Chem LLC | AW11589-500mg |

Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |

1788024-58-7 | 95% | 500mg |

$387.00 | 2024-04-20 | |

| A2B Chem LLC | AW11589-50mg |

Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |

1788024-58-7 | 95% | 50mg |

$141.00 | 2024-04-20 |

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

1788024-58-7 (ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量